

o-Phenanthroline-d8 CAS number and molecular weight

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Compound of Interest

Compound Name: o-Phenanthroline-d8

Cat. No.: B1601435

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Technical Guide: o-Phenanthroline-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **o-Phenanthroline-d8**, a deuterated analog of the well-known chelating agent o-phenanthroline. This guide covers its fundamental properties, applications in research, and detailed experimental protocols.

Core Properties of o-Phenanthroline-d8

o-Phenanthroline-d8 is a stable, isotopically labeled version of o-phenanthroline, where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry assays, as it is chemically identical to its non-deuterated counterpart but distinguishable by its mass.

Property	Value
CAS Number	90412-47-8
Molecular Formula	C12D8N2
Molecular Weight	188.25 g/mol
Synonyms	1,10-Phenanthroline-d8, (² H ₈)-1,10- Phenanthroline



Applications in Research and Drug Development

The primary application of **o-Phenanthroline-d8** is as an internal standard in quantitative mass spectrometry (LC-MS) for the accurate measurement of o-phenanthroline and its analogs in complex matrices. Beyond this, the biological activities of the non-deuterated form, o-phenanthroline, inform the potential research contexts for its deuterated counterpart. These include its roles as a metal chelator, an inhibitor of matrix metalloproteinases (MMPs), and a modulator of hypoxia-inducible factor 1-alpha (HIF- 1α) signaling.

Experimental Protocols General Protocol for Use as an Internal Standard in LC MS

This protocol outlines the general steps for using **o-Phenanthroline-d8** as an internal standard for the quantification of an analyte (e.g., a drug candidate with a phenanthroline-like structure) in a biological matrix such as plasma.

Materials:

- o-Phenanthroline-d8 (as internal standard)
- Analyte of interest
- Blank biological matrix (e.g., plasma)
- Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
- Formic acid
- LC-MS grade water
- LC-MS/MS system

Procedure:

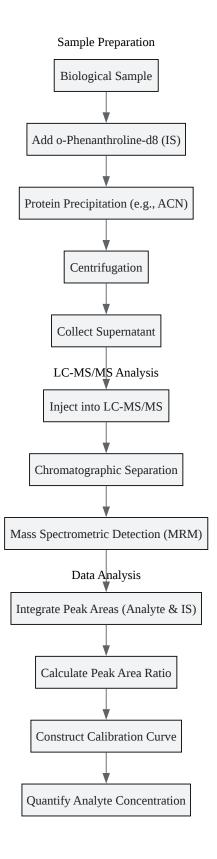
 Preparation of Stock Solutions: Prepare stock solutions of the analyte and o-Phenanthroline-d8 in a suitable solvent (e.g., methanol or DMSO).



- Preparation of Calibration Standards and Quality Controls (QCs): Spike known concentrations of the analyte into the blank biological matrix to prepare calibration standards and QCs.
- Sample Preparation:
 - To a known volume of the sample (calibrator, QC, or unknown), add a fixed amount of the
 o-Phenanthroline-d8 internal standard solution.
 - Add a protein precipitation agent (e.g., acetonitrile) to the sample, typically in a 3:1 ratio
 (v/v).
 - Vortex the mixture to ensure thorough mixing and precipitation of proteins.
 - Centrifuge the sample to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for LC-MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Separate the analyte and internal standard using a suitable LC column and mobile phase gradient.
 - Detect the analyte and o-Phenanthroline-d8 using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.



 Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: Workflow for quantitative analysis using **o-Phenanthroline-d8** as an internal standard.

Metal Chelation Assay (Adapted for Iron)

This protocol describes a colorimetric assay to assess the iron-chelating ability of a compound, where o-phenanthroline can be used as a reference.

Materials:

- o-Phenanthroline
- Ferrous sulfate (FeSO₄)
- · Test compound
- Phosphate buffer (pH 7.4)
- Spectrophotometer

Procedure:

- Prepare solutions of the test compound and o-phenanthroline in a suitable solvent.
- In a 96-well plate, add the phosphate buffer.
- Add the test compound or o-phenanthroline to the wells at various concentrations.
- Add the ferrous sulfate solution to all wells.
- Incubate the plate at room temperature for 10 minutes.
- Measure the absorbance at 510 nm. A decrease in absorbance in the presence of the test compound indicates iron chelation.

Matrix Metalloproteinase (MMP) Inhibition Assay



This is a general fluorometric assay to screen for MMP inhibitors, with o-phenanthroline serving as a broad-spectrum inhibitor control.

Materials:

- Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
- Fluorogenic MMP substrate
- Assay buffer
- o-Phenanthroline (as a control inhibitor)
- Test compound
- Fluorescence plate reader

Procedure:

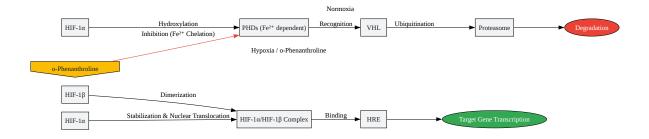
- Activate the MMP enzyme according to the manufacturer's instructions.
- In a 96-well plate, add the assay buffer.
- Add the test compound or o-phenanthroline to the wells at various concentrations.
- Add the activated MMP enzyme to the wells and incubate for a short period.
- Initiate the reaction by adding the fluorogenic MMP substrate.
- Monitor the increase in fluorescence over time. A decrease in the rate of fluorescence increase in the presence of the test compound indicates MMP inhibition.

Signaling Pathway Involvement: HIF-1α

o-Phenanthroline has been shown to induce the activity of Hypoxia-Inducible Factor 1-alpha (HIF- 1α). HIF- 1α is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF- 1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin



ligase and subsequent degradation by the proteasome. In hypoxic conditions, or in the presence of iron chelators like o-phenanthroline which inhibit the iron-dependent PHDs, HIF- 1α is stabilized, translocates to the nucleus, dimerizes with HIF- 1β , and activates the transcription of target genes involved in angiogenesis, metabolism, and cell survival.



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Caption: The HIF- 1α signaling pathway and the inhibitory effect of o-phenanthroline.

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